molecular formula C12H12ClFO B1324761 2-Chloro-4-fluorophenyl cyclopentyl ketone CAS No. 898791-70-3

2-Chloro-4-fluorophenyl cyclopentyl ketone

Cat. No. B1324761
M. Wt: 226.67 g/mol
InChI Key: VURHZRHNUVMLHG-UHFFFAOYSA-N
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Description

“2-Chloro-4-fluorophenyl cyclopentyl ketone” is a chemical compound with the molecular formula C12H12ClFO. It has a molecular weight of 226.67 g/mol. The compound appears as a clear yellow oil .


Synthesis Analysis

The synthesis of “2-Chloro-4-fluorophenyl cyclopentyl ketone” involves several steps . Initially, cyclohexanone reacts with 2-chlorophenyl magnesium bromide reagent, followed by dehydration in the presence of an acidic ionic liquid to obtain 1-(2-chlorophenyl)-cyclohexene . The synthesized alkene is then oxidized by potassium permanganate to give the corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature results in the synthesis of the ketone .


Molecular Structure Analysis

The InChI code for “2-Chloro-4-fluorophenyl cyclopentyl ketone” is 1S/C12H12ClFO/c13-11-7-9(14)5-6-10(11)12(15)8-3-1-2-4-8/h5-8H,1-4H2 .


Physical And Chemical Properties Analysis

The boiling point of “2-Chloro-4-fluorophenyl cyclopentyl ketone” is predicted to be 316.7±22.0 °C . The density of the compound is predicted to be 1.246±0.06 g/cm3 .

Scientific Research Applications

Chemical Synthesis and Reactivity

2-Chloro-4-fluorophenyl cyclopentyl ketone, as a specific chemical entity, may not have direct references in available literature, but its structural relatives and synthetic methods provide insight into potential applications in chemical synthesis and pharmaceutical research. For example, Heck reaction studies demonstrate the utility of fluorinated ketones in synthesizing Z-3-fluorobenzalacetones, showcasing the role of palladium catalysis in carbon-carbon bond formation involving aryl halides and alkynes (Patrick et al., 2008). Similarly, the synthesis of ketamine derivatives, including a fluoroderivative of ketamine, highlights the manipulation of fluorinated phenyl groups for developing novel pharmaceutical compounds (Moghimi et al., 2014).

Material Science and Catalysis

In material science, the structural modification of ketones through halogenation, including chlorination and fluorination, has been explored to access perhalogenated ketones and alkenes, which serve as versatile intermediates in organic synthesis and polymer science (Balaraman et al., 2016). This research area emphasizes the development of novel methodologies for the introduction of fluorine and chlorine atoms into organic molecules, enhancing their reactivity and utility in further synthetic transformations.

Pharmacological Research

Fluorinated compounds, including those with chloro-fluorophenyl motifs, are of significant interest in pharmacological research due to their potential in improving the pharmacokinetic and pharmacodynamic properties of drug molecules. The synthesis and evaluation of fluorine-bearing sydnones with styryl ketone groups, for instance, have been investigated for their analgesic and anti-inflammatory activities, revealing the impact of fluorine substitution on biological activity and drug efficacy (Deshpande & Pai, 2012).

properties

IUPAC Name

(2-chloro-4-fluorophenyl)-cyclopentylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClFO/c13-11-7-9(14)5-6-10(11)12(15)8-3-1-2-4-8/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURHZRHNUVMLHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642575
Record name (2-Chloro-4-fluorophenyl)(cyclopentyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-fluorophenyl cyclopentyl ketone

CAS RN

898791-70-3
Record name (2-Chloro-4-fluorophenyl)(cyclopentyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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